{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE
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Description
Scientific Research Applications
Synthesis and Cytotoxic Activity
The synthesis of various carboxamide derivatives, including those with structures related to [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate, has shown significant cytotoxicity against certain cancer cell lines. This suggests a potential application in cancer research and treatment. A study by Deady et al. (2005) demonstrated that compounds with diverse 2-substituents exhibit potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, highlighting the therapeutic potential of such compounds in oncology (Deady et al., 2005).
Anti-inflammatory and Analgesic Properties
Research on hybrid molecules with structures similar to [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate has revealed promising anti-inflammatory and analgesic properties. Bhandari et al. (2010) synthesized a series of compounds with reduced gastrointestinal ulcerogenicity, significant anti-inflammatory, and analgesic effects, indicating potential applications in treating inflammatory conditions and pain management (Bhandari et al., 2010).
Photochemical Synthesis
The compound's structure has relevance in the field of photochemical synthesis. A study by Mohamadpour (2021) on the use of organic dyes in photochemical synthesis highlights the potential role of similar compounds in developing new synthetic methodologies, especially in green chemistry applications (Mohamadpour, 2021).
Ligand Chemistry and Catalysis
Compounds structurally related to [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate are used in synthesizing ligands for metal complexes, as demonstrated by Esquius et al. (2002). These ligands are important in catalysis and material science, indicating the compound's relevance in these fields (Esquius et al., 2002).
Properties
IUPAC Name |
[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14-8-9-17(15(2)12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h6,8-9,12H,3-5,7,10-11,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOOJJHLUKLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC(=O)NCCC2=CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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